molecular formula C16H14ClF3N2O3S B3678023 N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3678023
M. Wt: 406.8 g/mol
InChI Key: UCOJQGFFBNJUTM-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a 4-chlorophenyl group, a methylsulfonyl group, and a 2-(trifluoromethyl)phenyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Glycinamide Backbone: Starting with glycine or a glycine derivative, the glycinamide backbone is formed through amide bond formation.

    Introduction of the 4-Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the glycinamide backbone.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a methylsulfonyl chloride reagent.

    Attachment of the 2-(Trifluoromethyl)phenyl Group: This step may involve a Friedel-Crafts acylation reaction to attach the 2-(trifluoromethyl)phenyl group to the glycinamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]propionamide

Uniqueness

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the glycinamide backbone, along with the 4-chlorophenyl, methylsulfonyl, and 2-(trifluoromethyl)phenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c1-26(24,25)22(12-8-6-11(17)7-9-12)10-15(23)21-14-5-3-2-4-13(14)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJQGFFBNJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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